molecular formula C18H21ClN2O B5633767 1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine

1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine

Cat. No.: B5633767
M. Wt: 316.8 g/mol
InChI Key: FYUZBVFPOONDMH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3-methoxyphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)methyl]piperazine.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the central nervous system.

    Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with various molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to changes in mood, perception, and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Lacks the methoxyphenylmethyl group.

    4-(3-methoxyphenyl)piperazine: Lacks the chlorophenyl group.

    1-(4-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine: Chlorine atom is in a different position.

Uniqueness

1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets. The presence of both the 3-chlorophenyl and 3-methoxyphenylmethyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-18-7-2-4-15(12-18)14-20-8-10-21(11-9-20)17-6-3-5-16(19)13-17/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUZBVFPOONDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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